2-Amino-4-methoxyphenol hydrochloride 2-Amino-4-methoxyphenol hydrochloride
Brand Name: Vulcanchem
CAS No.: 32190-97-9
VCID: VC2007548
InChI: InChI=1S/C7H9NO2.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H
SMILES: COC1=CC(=C(C=C1)O)N.Cl
Molecular Formula: C7H10ClNO2
Molecular Weight: 175.61 g/mol

2-Amino-4-methoxyphenol hydrochloride

CAS No.: 32190-97-9

Cat. No.: VC2007548

Molecular Formula: C7H10ClNO2

Molecular Weight: 175.61 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-methoxyphenol hydrochloride - 32190-97-9

CAS No. 32190-97-9
Molecular Formula C7H10ClNO2
Molecular Weight 175.61 g/mol
IUPAC Name 2-amino-4-methoxyphenol;hydrochloride
Standard InChI InChI=1S/C7H9NO2.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H
Standard InChI Key YWKXUUGVLZIYEG-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)O)N.Cl
Canonical SMILES COC1=CC(=C(C=C1)O)N.Cl

Chemical Structure and Properties

Structural Characteristics

2-Amino-4-methoxyphenol hydrochloride features a phenolic structure with specific functional groups that contribute to its chemical reactivity and biological activity. The presence of the amino group at position 2 and the methoxy group at position 4 creates a unique electronic distribution that influences its interactions with biological systems .

ParameterDescription
IUPAC Name2-amino-4-methoxyphenol;hydrochloride
Molecular FormulaC₇H₁₀ClNO₂
Molecular Weight175.61 g/mol
InChIInChI=1S/C7H9NO2.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H
InChI KeyYWKXUUGVLZIYEG-UHFFFAOYSA-N
Canonical SMILESCOC1=CC(=C(C=C1)O)N.Cl

The structural configuration of this compound can be visualized as follows:

  • A benzene ring core

  • A hydroxyl (-OH) group at position 1

  • An amino (-NH₂) group at position 2

  • A methoxy (-OCH₃) group at position 4

  • A hydrochloride salt formation with the amino group

Physical Properties

The physical properties of 2-Amino-4-methoxyphenol hydrochloride significantly impact its applications in various fields. These properties are summarized in the following table:

PropertyValue
Physical StateSolid
Density1.052 g/cm³
Boiling Point283.4°C at 760 mmHg
Flash Point125.2°C
Topological Polar Surface Area (TPSA)55.48
LogP1.4048
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2
Rotatable Bonds1

These physical characteristics contribute to its solubility profile, stability, and behavior in various chemical environments .

Chemical Properties

The chemical reactivity of 2-Amino-4-methoxyphenol hydrochloride is primarily dictated by the functional groups present in its structure:

  • Amino Group Reactivity: The amino group at position 2 can participate in various reactions, including:

    • Nucleophilic substitution reactions

    • Condensation reactions with carbonyl compounds

    • Salt formation with acids

    • Diazotization reactions to form diazonium salts

  • Phenolic Group Reactivity: The hydroxyl group exhibits acidic properties and can undergo:

    • Deprotonation in basic conditions

    • Esterification reactions

    • Oxidation reactions

    • Hydrogen bonding

  • Methoxy Group Properties: The methoxy group contributes to:

    • Increased electron density in the aromatic ring

    • Enhanced lipophilicity

    • Potential for demethylation reactions

Synthesis and Preparation Methods

The synthesis of 2-Amino-4-methoxyphenol hydrochloride typically follows several established routes in organic chemistry. The most common synthetic pathway involves a multi-step process starting from readily available precursors.

Standard Synthetic Route

The typical synthesis involves the following steps:

  • Nitration: 4-Methoxyphenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to yield 2-nitro-4-methoxyphenol.

  • Reduction: The nitro group in 2-nitro-4-methoxyphenol is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or hydrogen with an appropriate catalyst.

  • Salt Formation: The resulting 2-amino-4-methoxyphenol is treated with hydrochloric acid to form the hydrochloride salt, which typically precipitates from solution and can be isolated by filtration.

The reaction can be summarized as:
4-Methoxyphenol → 2-Nitro-4-methoxyphenol → 2-Amino-4-methoxyphenol → 2-Amino-4-methoxyphenol hydrochloride

Applications

Pharmaceutical Applications

2-Amino-4-methoxyphenol hydrochloride has demonstrated promising pharmaceutical applications, particularly in antimicrobial therapy:

  • Antimicrobial Activity: Clinical studies have evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains, showing promising results in combating drug-resistant pathogens.

  • Pharmaceutical Intermediate: The compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds, including certain antibiotics and anti-inflammatory agents.

  • Potential Therapeutic Uses: Current research is exploring its potential applications in treating various skin conditions due to its antimicrobial properties and relatively favorable safety profile.

Research Applications

In scientific research, 2-Amino-4-methoxyphenol hydrochloride serves several important functions:

  • Chemical Probe: It is used as a chemical probe in studies investigating aromatic substitution reactions and structure-activity relationships.

  • Synthesis of Pyridine Analogues: The compound is employed in the synthesis of pyridine analogues, which have applications in medicinal chemistry and materials science .

  • Biochemical Assays: It serves as a reagent in biochemical assays studying enzyme mechanisms and cellular processes.

Industrial Applications

Several industrial applications utilize the unique properties of this compound:

  • Dye Industry: It serves as an intermediate in the synthesis of certain dyes and pigments due to its reactive amino group.

  • Analytical Chemistry: The compound is used in analytical procedures for the detection and quantification of various substances.

  • Flavor Industry: Related compounds have been identified in tea aroma profiles, suggesting potential applications in flavor chemistry .

Biological Activity

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 2-Amino-4-methoxyphenol hydrochloride:

  • Activity Against Resistant Strains: Clinical investigations have demonstrated its effectiveness against resistant bacterial strains, particularly those involved in skin infections.

  • Mechanism of Action: The antimicrobial activity is believed to involve interactions with bacterial cell membranes and potential disruption of essential cellular processes, though the exact mechanisms require further elucidation.

  • Comparative Efficacy: Preliminary studies suggest comparable efficacy to certain conventional antibiotics against specific bacterial strains, with potentially fewer resistance issues.

Other Biological Effects

Beyond antimicrobial activity, other biological effects have been observed:

Comparison with Related Compounds

To better understand the unique properties of 2-Amino-4-methoxyphenol hydrochloride, it is valuable to compare it with structurally related compounds:

CompoundStructural DifferencesKey Property Distinctions
2-Amino-4-methoxyphenol (free base)Lacks hydrochloride counter ionLower water solubility, higher lipophilicity
4-Amino-2-methoxyphenolAmino and methoxy groups in different positionsDifferent reactivity profile and biological activity
2-Amino-4-methylphenolMethyl group instead of methoxy groupLess polar, different electronic effects
4-Amino-2-fluorophenol hydrochlorideFluoro group instead of methoxy groupHigher electronegativity, different biological interactions
2-Amino-2-(4-methoxyphenyl)ethanol hydrochlorideDifferent carbon skeleton with ethanol groupDifferent physical properties and application profile

This comparison highlights how small structural variations can significantly impact chemical reactivity, physical properties, and biological activity .

Current Research and Future Perspectives

Current research on 2-Amino-4-methoxyphenol hydrochloride is focused on several promising areas:

  • Antimicrobial Development: Ongoing studies are exploring its potential in developing new antimicrobial agents effective against resistant bacterial strains.

  • Derivative Synthesis: Researchers are creating various derivatives to enhance specific properties, such as antimicrobial potency, stability, or bioavailability.

  • Structure-Activity Relationship Studies: Investigations into how structural modifications affect biological activity are providing insights for rational drug design.

  • Combination Therapies: Studies examining synergistic effects when combined with other antimicrobial agents may lead to new therapeutic approaches.

Future research directions may include:

  • Expanded Clinical Evaluations: Broader clinical studies to fully assess therapeutic potential and safety profiles.

  • Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying its antimicrobial and other biological activities.

  • Formulation Development: Creation of optimized drug delivery systems to enhance efficacy and patient compliance.

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